1-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methanamine
Description
1-[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methanamine (CAS: 1262771-67-4; molecular formula: C₈H₁₅Cl₂N₃) is a cyclopropane-containing methanamine derivative with a 1H-pyrazole substituent. Its dihydrochloride salt form (purity: 95%) is characterized by a cyclopropane ring directly linked to a methylamine group and a pyrazole-methyl moiety . This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in kinase or receptor modulation. Its synthesis typically involves fragment-assisted, structure-based approaches, as seen in related cyclopropane derivatives .
Properties
IUPAC Name |
[1-(pyrazol-1-ylmethyl)cyclopropyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c9-6-8(2-3-8)7-11-5-1-4-10-11/h1,4-5H,2-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSLGEOJPPVCBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)CN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methanamine typically involves the reaction of cyclopropylmethanamine with 1H-pyrazole-1-carbaldehyde under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
it is likely that similar synthetic routes are scaled up with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
1-[1-(1H-Pyrazol-1-ylmethyl)cyclopropyl]methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Cyclopropane Methanamines with Aryl/Heteroaryl Groups
Key Findings :
- Solubility : Dihydrochloride salts (e.g., target compound and ) improve aqueous solubility compared to free bases like .
Pyrazole-Containing Methanamines
Key Findings :
- Substituent Diversity : The target compound’s unmodified pyrazole contrasts with methyl- or trifluoromethyl-substituted pyrazoles in , which enhance metabolic stability and target affinity.
- Biological Activity : Fluorinated analogs (e.g., ) show promise in kinase inhibition (ALK), while pyrrole-containing derivatives () may target CNS receptors.
Research Implications
- Structure-Activity Relationships (SAR) : The pyrazole-cyclopropane scaffold offers tunability for kinase or receptor targets. Fluorination () and chiral centers () enhance selectivity and potency.
- Therapeutic Potential: The target compound’s pyrazole moiety may favor CNS applications, whereas halogenated analogs () are suited for cancer therapeutics.
Biological Activity
1-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methanamine is a compound that has garnered attention due to its potential biological activities. As a derivative of pyrazole, it belongs to a class of compounds known for diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity . For instance, studies have shown that pyrazole derivatives possess antibacterial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-[1-(1H-pyrazol-1-ylmethyl)... | S. aureus | 0.025 mg/mL |
| 2-Pyrazolyl derivatives | E. coli | 0.0039 mg/mL |
| 3-Pyrazole derivatives | Pseudomonas aeruginosa | 0.01 mg/mL |
Anticancer Activity
The pyrazole scaffold is recognized for its anticancer properties . Compounds containing this structure have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. For example, specific pyrazole derivatives have shown promising results in inhibiting tumor growth in various cancer models .
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the effects of different pyrazole derivatives on human cancer cell lines (e.g., MCF-7, HeLa). The results indicated that some derivatives exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxicity against these cells.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer effects, pyrazole derivatives are also noted for their anti-inflammatory activities . Research has indicated that these compounds can inhibit inflammatory mediators such as cytokines and prostaglandins, which are involved in various inflammatory diseases .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymes : Some pyrazole derivatives act as enzyme inhibitors, affecting pathways crucial for bacterial survival and cancer proliferation.
- Interaction with Receptors : The compound may bind to specific receptors involved in inflammation and pain signaling pathways.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methanamine, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via alkylation of pyrazole derivatives using dichloromethane or ethanol as solvents and palladium/rhodium catalysts under controlled conditions. A reductive amination step with NaBH(OAc)₃ in dichloroethane (DCE) is often employed to form the methanamine linkage. Yield optimization requires precise stoichiometric control (e.g., 2.0 equivalents of NaBH(OAc)₃) and inert atmospheres to prevent side reactions .
| Key Parameters | Optimal Conditions |
|---|---|
| Solvent | Dichloromethane or ethanol |
| Catalyst | Pd/Rh complexes |
| Temperature | 25–50°C (room temp. for amines) |
| Reducing Agent | NaBH(OAc)₃ (2.0 eq) |
Q. How is this compound characterized structurally and analytically?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) confirms the cyclopropane and pyrazole moieties, while high-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ calculated vs. observed). X-ray crystallography or computational modeling (e.g., PubChem data) resolves stereochemical ambiguities .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use P95 respirators for particulate protection, nitrile gloves, and full-body protective clothing to avoid dermal exposure. Work in fume hoods to prevent inhalation of vapors, and avoid aqueous drainage to mitigate environmental contamination. Acute toxicity data (H302, H315) classify it as harmful if swallowed or in contact with skin .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in biological assays (e.g., receptor binding vs. enzyme inhibition) may arise from impurities or stereochemical variations. Validate purity via HPLC (>95%) and compare activity across enantiomers using chiral chromatography. Cross-reference with structurally similar compounds (e.g., trifluoromethyl-cyclopropyl analogs) to isolate pharmacophoric contributions .
Q. What strategies enhance the compound's selectivity for serotonin 2C (5-HT2C) receptors over off-target receptors?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the cyclopropane ring to modulate electron density, improving 5-HT2C binding. Use molecular docking studies (e.g., AutoDock Vina) to predict interactions with receptor residues. In vitro functional assays (e.g., calcium flux) quantify selectivity ratios (EC₅₀ for 5-HT2C vs. 5-HT2A/2B) .
Q. How do cyclopropane ring strain and pyrazole substituents influence structure-activity relationships (SAR)?
- Methodological Answer : Cyclopropane rigidity enhances metabolic stability but may reduce solubility. Pyrazole N-substituents (e.g., methyl, ethyl) fine-tune lipophilicity and hydrogen-bonding capacity. Compare analogs like 1-[1-(trifluoromethyl)cyclopropyl]methanamine hydrochloride (EC₅₀ = 2.5 μM) to quantify substituent effects on potency .
| Analog | Substituent | Biological Activity |
|---|---|---|
| 1-[1-(Trifluoromethyl)cyclopropyl]methanamine | CF₃ | Moderate enzyme inhibition |
| 1-(1-Ethylpyrazol-4-yl)methanamine | Ethyl | Enhanced receptor selectivity |
Q. What advanced analytical techniques validate degradation products under stressed stability conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS identify degradation pathways (e.g., cyclopropane ring opening). Mass fragmentation patterns distinguish hydrolytic byproducts from oxidative metabolites. Compare with PubChem degradation profiles of related compounds .
Data Contradiction Analysis
Q. Why do computational predictions of LogP often conflict with experimental measurements for this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
